molecular formula C9H14F3N B2698270 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane CAS No. 2126162-11-4

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2698270
CAS RN: 2126162-11-4
M. Wt: 193.213
InChI Key: JCVBAOQMNJSKLO-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane derivatives are a class of compounds that have been studied for their potential as high energy density compounds (HEDCs). These compounds often contain nitro groups and aza nitrogen atoms .


Synthesis Analysis

The synthesis of bicyclo[3.2.1]octane derivatives often involves complex chemical reactions. For example, one method involves the double Michael addition of carbon nucleophiles to 7 and 8-membered ring dienones .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using various theoretical methods. Geometric structure calculations are often performed at different levels, such as B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can involve a variety of factors. For example, the density and detonation properties of these compounds generally increase with the increasing number of nitro groups and aza nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using a variety of methods. This can include analysis of the electrostatic potential, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities .

Scientific Research Applications

Drug Discovery

The 2-azabicyclo[3.2.1]octane scaffold serves as a crucial synthetic intermediate in drug discovery. Its unique structure presents both opportunities and challenges. Researchers have utilized this core architecture to design novel compounds with potential therapeutic effects. Notably, it has been employed in the total synthesis of several target molecules .

Total Synthesis

The compound’s bicyclic structure has attracted attention since 2014 when Massiot’s group reported cytisine-like alkaloids from the roots and stems of Ormosia hosier. These alkaloids, part of the hosieine family, exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors. Researchers have leveraged the 2-azabicyclo[3.2.1]octane system as a key building block in total synthesis strategies, demonstrating its versatility and synthetic potential .

Photochemical Transformations

Researchers are exploring the valorization of biomass-derived compounds through photochemical transformations. The compound’s unique structure makes it an intriguing candidate for such reactions. Investigating its behavior under specific light conditions could lead to innovative synthetic methodologies and sustainable processes .

Palladium-Catalyzed Reactions

Another avenue of research involves palladium-catalyzed reactions of aziridines. The compound’s reactivity and functional groups make it an interesting substrate for exploring new synthetic pathways. Scientists aim to develop efficient and selective transformations using this scaffold .

Expedient Synthesis of Bicyclo[3.2.1]octanes

Recent work has focused on the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones. The double Michael addition (DMA) of carbon nucleophiles to 7- and 8-membered ring dienones allows controlled stereoselectivity, providing access to diverse derivatives of this core structure .

Pharmacological Studies

Given its potential as a pharmacophore, researchers continue to investigate the pharmacological properties of this scaffold. Understanding its interactions with biological targets and evaluating its drug-like properties are essential steps toward potential therapeutic applications .

Future Directions

The future directions for research on these compounds could include further investigation into their potential as HEDCs, as well as exploration of their other properties. This could involve more detailed theoretical studies, as well as experimental research .

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)5-6-3-7-1-2-8(4-6)13-7/h6-8,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVBAOQMNJSKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane

CAS RN

2126162-11-4
Record name 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
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